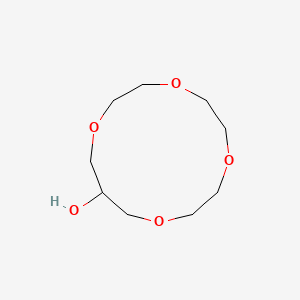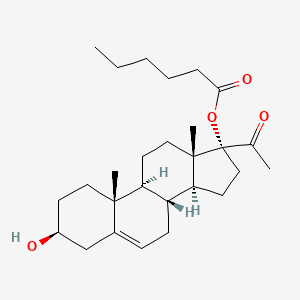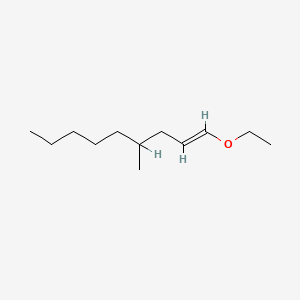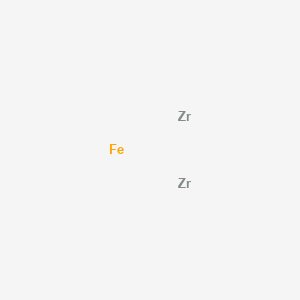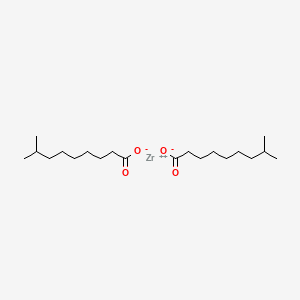
Zirconium(2+) isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(2+) isodecanoate is a chemical compound that belongs to the class of zirconium carboxylates. It is formed by the reaction of zirconium with isodecanoic acid, resulting in a compound that has applications in various fields due to its unique properties. Zirconium compounds are known for their high thermal stability, corrosion resistance, and catalytic properties, making them valuable in industrial and scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zirconium(2+) isodecanoate typically involves the reaction of zirconium salts, such as zirconium chloride or zirconium oxychloride, with isodecanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The mixture is heated to facilitate the reaction, and the resulting this compound is isolated by filtration and purification processes.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification steps, such as distillation or crystallization, to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Zirconium(2+) isodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium(4+) species.
Reduction: Reduction reactions can convert zirconium(4+) back to zirconium(2+).
Substitution: The isodecanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other ligands under mild heating conditions.
Major Products:
Oxidation: Zirconium(4+) isodecanoate or zirconium oxide.
Reduction: Zirconium(2+) species.
Substitution: New zirconium carboxylates with different ligands.
Applications De Recherche Scientifique
Zirconium(2+) isodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for use in drug delivery systems and biomedical implants due to its biocompatibility.
Industry: Utilized in coatings, adhesives, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of zirconium(2+) isodecanoate involves its interaction with molecular targets through coordination chemistry. The zirconium center can form coordination complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with cellular components, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Zirconium(4+) isodecanoate: Higher oxidation state with different reactivity.
Zirconium(2+) acetate: Similar coordination chemistry but with different ligands.
Zirconium(2+) propionate: Another zirconium carboxylate with distinct properties.
Uniqueness: Zirconium(2+) isodecanoate is unique due to its specific ligand (isodecanoate), which imparts distinct solubility, stability, and reactivity characteristics compared to other zirconium carboxylates. Its applications in catalysis, medicine, and industry highlight its versatility and importance in various fields.
Propriétés
Numéro CAS |
93965-25-4 |
|---|---|
Formule moléculaire |
C20H38O4Zr |
Poids moléculaire |
433.7 g/mol |
Nom IUPAC |
8-methylnonanoate;zirconium(2+) |
InChI |
InChI=1S/2C10H20O2.Zr/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
PJAGZMWOINVNEA-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


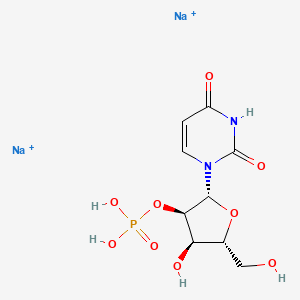

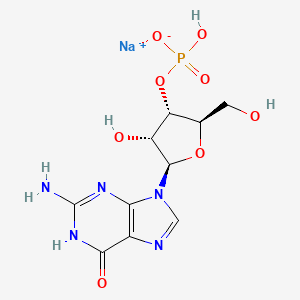
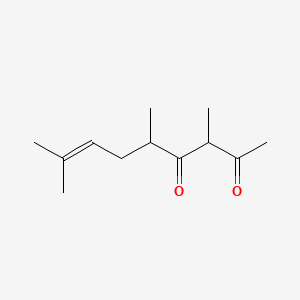
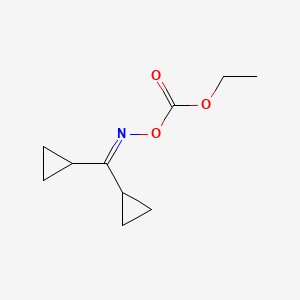

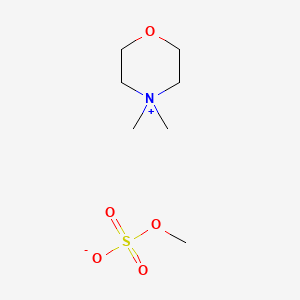
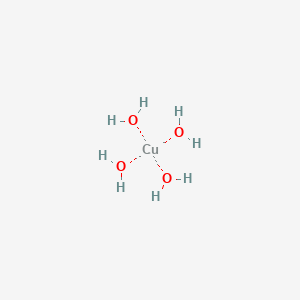
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)

